![molecular formula C11H14ClF2N3 B3865207 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine](/img/structure/B3865207.png)
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine
Descripción general
Descripción
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family that plays a critical role in the regulation of cell survival, proliferation, and differentiation. Activation of JNK has been implicated in the pathogenesis of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. By inhibiting JNK, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine can prevent the activation of downstream signaling pathways that contribute to neuronal degeneration and cell death.
Biochemical and Physiological Effects:
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its neuroprotective effects, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been shown to reduce inflammation and oxidative stress, two processes that are known to contribute to the pathogenesis of neurological disorders. 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has also been shown to improve mitochondrial function, which is critical for the proper functioning of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the JNK signaling pathway in vitro. However, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental settings. In addition, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine. One area of research is the development of more potent and selective JNK inhibitors that can be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the potential of 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine as a treatment for other diseases, such as cancer and autoimmune disorders. Finally, the development of new delivery methods for 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine, such as nanoparticles and liposomes, may improve its efficacy and bioavailability in vivo.
Aplicaciones Científicas De Investigación
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been shown to protect neurons from degeneration and improve their survival under conditions of stress.
Propiedades
IUPAC Name |
1-[5-[chloro(difluoro)methyl]pyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTMOEPDBFQEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[Chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B3865126.png)
![N-(4-chlorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865134.png)

![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)
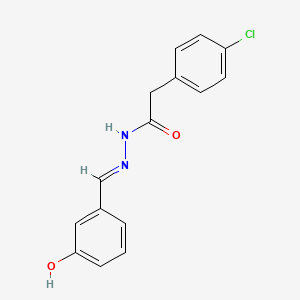
![N-cyclohexyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865166.png)
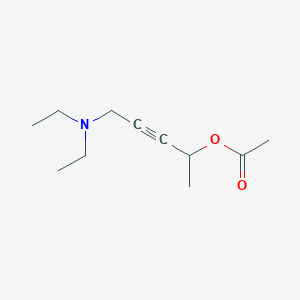
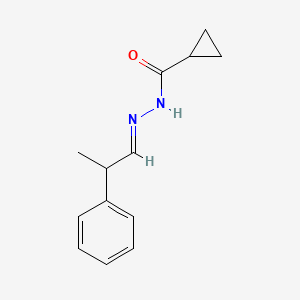
![6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3865185.png)
![4-methyl-N-(2-{2-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]carbonohydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B3865216.png)
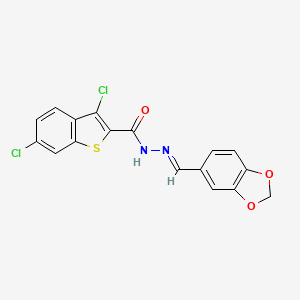
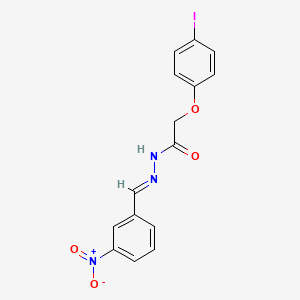
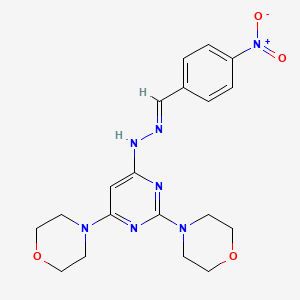
![2-[4-(benzyloxy)phenoxy]-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B3865239.png)